2-(Aminooxy)-N-(3-methylbenzyl)acetamide
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Overview
Description
2-(Aminooxy)-N-(3-methylbenzyl)acetamide is a chemical compound that features an aminooxy functional group attached to an acetamide backbone, with a 3-methylbenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-N-(3-methylbenzyl)acetamide typically involves the reaction of 3-methylbenzylamine with an appropriate aminooxyacetylating agent. One common method is the reaction of 3-methylbenzylamine with aminooxyacetyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-N-(3-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, particularly with carbonyl compounds to form oximes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Oximes, which are useful intermediates in organic synthesis.
Scientific Research Applications
2-(Aminooxy)-N-(3-methylbenzyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-N-(3-methylbenzyl)acetamide primarily involves the reactivity of the aminooxy group. This group can form stable covalent bonds with carbonyl compounds, leading to the formation of oximes. This reactivity is exploited in various applications, including bioconjugation and the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylbenzyl alcohol: Similar structure but with a hydroxyl group instead of an aminooxy group.
3-Methylbenzylamine: Lacks the aminooxy group, making it less reactive in certain types of chemical reactions.
Uniqueness
2-(Aminooxy)-N-(3-methylbenzyl)acetamide is unique due to the presence of the aminooxy group, which imparts distinct reactivity and allows for the formation of stable oxime linkages. This makes it particularly useful in applications requiring selective and stable covalent modifications .
Properties
IUPAC Name |
2-aminooxy-N-[(3-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-3-2-4-9(5-8)6-12-10(13)7-14-11/h2-5H,6-7,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVBDLOIWDHDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CON |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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